molecular formula C15H18ClN3O B2859404 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide CAS No. 1510893-30-7

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide

Cat. No. B2859404
CAS RN: 1510893-30-7
M. Wt: 291.78
InChI Key: AZCIRTKBESWKHX-UHFFFAOYSA-N
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Description

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide, also known as BMS-986001, is a small molecule inhibitor that targets the glucagon receptor. It has been studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide works by selectively inhibiting the glucagon receptor, which plays a key role in regulating glucose metabolism. By blocking the action of glucagon, a hormone that increases blood glucose levels, 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide helps to lower blood glucose levels and improve glucose tolerance.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide can improve lipid metabolism and reduce body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide is its specificity for the glucagon receptor, which allows for targeted modulation of glucose metabolism without affecting other physiological processes. However, one limitation of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

Future Directions

There are several potential future directions for research on 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide. One area of focus could be the development of more potent and selective glucagon receptor inhibitors with longer half-lives. Another area of interest could be the investigation of the potential therapeutic applications of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide in other metabolic disorders, such as nonalcoholic fatty liver disease and cardiovascular disease. Finally, there is also potential for the use of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide as a tool for studying the role of the glucagon receptor in glucose metabolism and other physiological processes.

Synthesis Methods

The synthesis of 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide involves a multi-step process that begins with the reaction of 5-methylanthranilic acid with thionyl chloride to form 5-chloro-N-methylanthranilic acid. This intermediate is then reacted with 4-cyano-1-methylpiperidine to form the corresponding amide, which is subsequently chlorinated to yield the final product.

Scientific Research Applications

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide has been the subject of extensive scientific research for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that 3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide can effectively lower blood glucose levels and improve glucose tolerance in animal models of diabetes.

properties

IUPAC Name

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11-7-12(9-13(16)8-11)14(20)18-15(10-17)3-5-19(2)6-4-15/h7-9H,3-6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCIRTKBESWKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)NC2(CCN(CC2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-cyano-1-methylpiperidin-4-yl)-5-methylbenzamide

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